tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-14-9-13(10)4-6-17-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVPOMUWHQJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride typically involves multiple steps, starting with commercially available reagents. One common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the 8-oxa-2-azaspiro[4.5]decane core
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be tailored to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride can be used to study biological processes and interactions. Its potential as a pharmacological agent is being explored for various therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged for various applications, including coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Spirocyclic Compounds with Varying Heteroatoms
- 8-Boc-2,8-Diazaspiro[4.5]decane (CAS: 236406-39-6) Structure: Contains two nitrogen atoms (2,8-diaza) instead of one nitrogen and one oxygen. Similarity Score: 1.00 (highest structural overlap) .
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 189333-03-7)
Oxygen-Containing Analogues
- tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate (Ref: 10-F619154) Structure: Features a methylene linker between the carbamate and spiro core. This compound is discontinued, suggesting synthesis or stability challenges .
8-tert-Butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326811-42-0)
Key Observations :
Spiro vs. Non-Spiro: The target compound’s spirocyclic framework provides superior rigidity compared to linear analogues like tert-butyl piperidin-4-ylcarbamate hydrochloride (similarity score: 0.89), improving target binding specificity .
Salt Forms : Hydrochloride salts (e.g., CAS: 851325-42-3) are preferred for solubility, whereas free bases (e.g., CAS: 236406-39-6) require further salt formation for in vivo studies .
Discontinued Analogues : Derivatives like Ref: 10-F619154 highlight the importance of substituent positioning for stability .
Stability and Commercial Availability
- The target compound’s hydrochloride salt offers improved shelf life compared to hemioxalate derivatives (e.g., CAS: 1181816-12-5), which may degrade under humid conditions .
- PharmaBlock Sciences lists multiple spirocyclic building blocks, emphasizing their industrial relevance in high-throughput drug discovery pipelines .
Biological Activity
tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of spirocyclic compounds, which are known for various pharmacological properties. The following sections will detail its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.
- Molecular Formula : C13H25ClN2O3
- Molecular Weight : 292.80 g/mol
- CAS Number : 2155852-24-5
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that compounds similar to tert-butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate exhibit significant antimicrobial properties against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Candida albicans | Effective against strains | |
| Escherichia coli | Moderate inhibition |
In silico studies have shown that the compound effectively binds to key proteins involved in bacterial resistance mechanisms, suggesting a novel mechanism of action against multidrug-resistant strains .
Anticancer Activity
The compound's anticancer potential has been evaluated in various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types.
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa | 15 | Significant growth inhibition | |
| MCF7 | 25 | Induction of apoptosis | |
| A549 | 30 | Cell cycle arrest |
These results indicate that this compound may serve as a lead compound for the development of new anticancer agents.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.
- Disruption of Membrane Integrity : Antimicrobial activity may stem from its ability to disrupt microbial membranes.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated the antimicrobial efficacy of several spirocyclic compounds, including this compound, against resistant strains of bacteria and fungi. The results indicated a promising profile against S. aureus and C. albicans, highlighting its potential as a therapeutic agent in treating infections caused by resistant organisms . -
Anticancer Research :
In a recent publication, researchers investigated the effects of this compound on various cancer cell lines, demonstrating its ability to inhibit proliferation and induce apoptosis in HeLa and MCF7 cells at micromolar concentrations. This suggests that further development could lead to effective cancer therapies targeting these pathways .
Q & A
Basic: What synthetic routes are recommended for preparing tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride?
Methodological Answer:
The synthesis typically involves Boc-protection of the spirocyclic amine followed by cyclization and salt formation. Key steps include:
- Amine Protection : Reacting the spirocyclic amine (e.g., 8-oxa-2-azaspiro[4.5]decan-4-amine) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or dichloromethane .
- Cyclization : Acid-catalyzed or thermal cyclization to stabilize the spirocyclic core.
- Hydrochloride Formation : Treating the Boc-protected intermediate with HCl in dioxane or ethyl acetate to yield the hydrochloride salt .
Critical Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, eluting with gradients of EtOAc/hexane) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the spirocyclic structure, Boc group integrity, and hydrochloride formation (e.g., downfield shifts for carbamate carbonyl) .
- Mass Spectrometry (HRMS or ESI-MS) : Verify molecular ion peaks matching the expected m/z for [M+H]⁺ or [M+Na]⁺.
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL) to refine crystallographic data .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm salt formation .
Advanced: What strategies resolve conformational ambiguities in the 8-oxa-2-azaspiro[4.5]decane core?
Methodological Answer:
The spirocyclic system’s puckering can be analyzed using:
- Cremer-Pople Puckering Coordinates : Quantify ring puckering parameters (amplitude , phase ) from X-ray or DFT-optimized structures to distinguish chair, twist, or boat conformations .
- Dynamic NMR : Probe ring-flipping kinetics in solution by variable-temperature ¹H NMR (e.g., coalescence temperature analysis).
- DFT Calculations : Compare computed and experimental (X-ray) geometries to identify dominant conformers .
Advanced: How to address reactivity discrepancies during functionalization of the spirocyclic amine?
Methodological Answer:
Discrepancies often arise from steric hindrance or competing pathways. Mitigation strategies include:
- Protecting Group Optimization : Use orthogonal protection (e.g., Fmoc instead of Boc) to reduce steric bulk during alkylation or acylation .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling or photoredox catalysis for challenging C–N bond formations .
- Reaction Monitoring : Use LC-MS or in-situ IR to detect intermediates and adjust conditions (e.g., temperature, solvent polarity) .
Advanced: What approaches guide SAR studies for derivatives of this scaffold?
Methodological Answer:
For SAR-driven modifications:
- Core Modifications : Introduce substituents at the spirocyclic oxygen (e.g., methyl, fluorinated groups) or vary the ring size (e.g., 8-oxa-2-azaspiro[4.4]nonane) to alter pharmacokinetics .
- Pharmacological Assays : Test derivatives in target-specific assays (e.g., receptor binding, enzyme inhibition) with statistical validation (e.g., IC₅₀, dose-response curves) .
- Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding modes and guide rational design .
Basic: What are critical stability considerations for handling and storage?
Methodological Answer:
- Storage : Store at –20°C under inert atmosphere (argon) in sealed, desiccated containers to prevent hydrolysis of the Boc group or deliquescence .
- Handling : Use anhydrous solvents (e.g., dried DMF, THF) during reactions and gloveboxes for moisture-sensitive steps .
- Decomposition Signs : Monitor for color changes (yellowing) or precipitate formation, indicating degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
